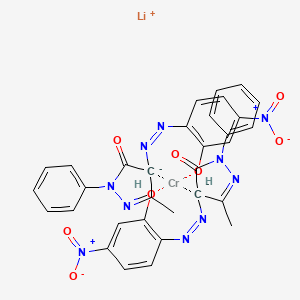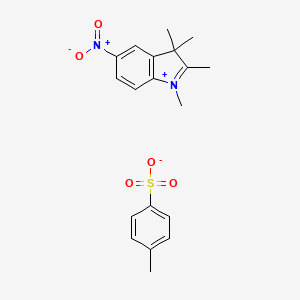
Pentanamide, N-((bis(phenylmethyl)amino)methyl)-2-ethyl-3-methyl-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentanamide, N-((bis(phenylmethyl)amino)methyl)-2-ethyl-3-methyl-, monohydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pentanamide backbone with additional functional groups that enhance its reactivity and utility in chemical synthesis and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pentanamide, N-((bis(phenylmethyl)amino)methyl)-2-ethyl-3-methyl-, monohydrochloride typically involves multiple steps, starting from readily available starting materials. The process often includes the protection of amino groups, followed by selective functionalization and deprotection steps. Common reagents used in the synthesis include di-tert-butyl dicarbonate (Boc2O) for protecting amino groups and various catalysts for facilitating specific reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Pentanamide, N-((bis(phenylmethyl)amino)methyl)-2-ethyl-3-methyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.
科学的研究の応用
Pentanamide, N-((bis(phenylmethyl)amino)methyl)-2-ethyl-3-methyl-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting specific diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which Pentanamide, N-((bis(phenylmethyl)amino)methyl)-2-ethyl-3-methyl-, monohydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to specific biological outcomes .
類似化合物との比較
Similar Compounds
Similar compounds include other amides and substituted pentanamides, such as:
Pentanamide: A simpler analog with fewer functional groups.
N-Substituted Pentanamides: Compounds with various substituents on the nitrogen atom, offering different reactivity and properties.
Uniqueness
Pentanamide, N-((bis(phenylmethyl)amino)methyl)-2-ethyl-3-methyl-, monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in applications where precise interactions with molecular targets are required .
特性
CAS番号 |
88018-50-2 |
|---|---|
分子式 |
C23H33ClN2O |
分子量 |
389.0 g/mol |
IUPAC名 |
N-[(dibenzylamino)methyl]-2-ethyl-3-methylpentanamide;hydrochloride |
InChI |
InChI=1S/C23H32N2O.ClH/c1-4-19(3)22(5-2)23(26)24-18-25(16-20-12-8-6-9-13-20)17-21-14-10-7-11-15-21;/h6-15,19,22H,4-5,16-18H2,1-3H3,(H,24,26);1H |
InChIキー |
FVCIYWWZIACUGG-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C(CC)C(=O)NCN(CC1=CC=CC=C1)CC2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


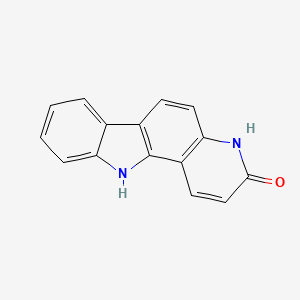
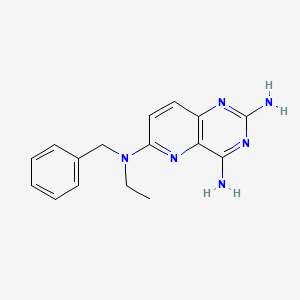
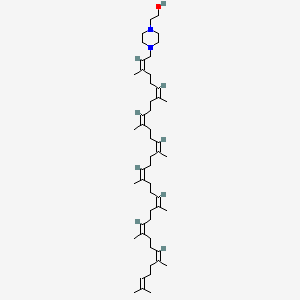
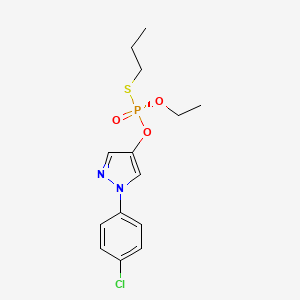


![acetic acid;(2S)-N-[(1-carbamimidoylpiperidin-4-yl)methyl]-1-[(2R)-2-(methanesulfonamido)-3-phenylpropanoyl]pyrrolidine-2-carboxamide](/img/structure/B12732565.png)
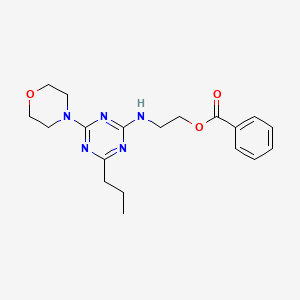
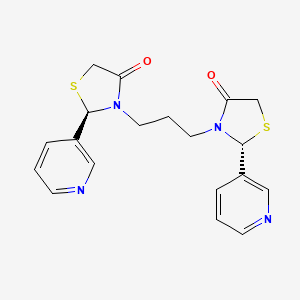


![8-(4-bromophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12732583.png)
